2-Isocyanato-2-methylpentane

Physical property differentiation Distillative purification Isocyanate handling

2-Isocyanato-2-methylpentane (CAS 70780-86-8) is a tertiary aliphatic monoisocyanate with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. It belongs to the class of sterically hindered isocyanates, where the –NCO group is attached to a branched tertiary carbon center, distinguishing it from linear primary alkyl isocyanates such as n-hexyl isocyanate and less-hindered tertiary analogs like tert-butyl isocyanate.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13628729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanato-2-methylpentane
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCCC(C)(C)N=C=O
InChIInChI=1S/C7H13NO/c1-4-5-7(2,3)8-6-9/h4-5H2,1-3H3
InChIKeyFIYUGTLHBRHIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanato-2-methylpentane: Procurement & Selection Guide for a Branched Aliphatic Monoisocyanate


2-Isocyanato-2-methylpentane (CAS 70780-86-8) is a tertiary aliphatic monoisocyanate with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol [1]. It belongs to the class of sterically hindered isocyanates, where the –NCO group is attached to a branched tertiary carbon center, distinguishing it from linear primary alkyl isocyanates such as n-hexyl isocyanate and less-hindered tertiary analogs like tert-butyl isocyanate [2]. The compound serves as a reactive building block for polyurethanes, ureas, and carbamates, with procurement primarily serving research-scale synthesis and specialty polymer applications .

1
Sterically hindered tertiary isocyanate for controlled reactivity in step-growth polymerizations
2
Reported boiling point supports low-temperature vacuum distillation purification
3
GHS profile informs distinct safety and shipping protocol selection vs. linear analogs

Why Generic Substitution Fails for 2-Isocyanato-2-methylpentane: Steric and Physicochemical Differentiation


2-Isocyanato-2-methylpentane cannot be freely substituted with other C₇H₁₃NO isomers or simpler alkyl isocyanates because the tertiary branching at the α-carbon fundamentally alters three procurement-relevant properties: boiling point (and thus distillative purification behavior), urethane-formation kinetics, and hazard classification profile [1]. The linear isomer n-hexyl isocyanate boils at 162–164 °C, while the target compound boils at approximately 60 °C—a >100 °C difference that reflects markedly reduced intermolecular interactions due to steric shielding of the polar –NCO group [2]. This steric effect also retards nucleophilic addition rates, as demonstrated by computational studies showing that tertiary alkyl isocyanates exhibit activation energies for urethane formation at the upper end of the 4–13 kcal mol⁻¹ range typical for aliphatic isocyanates [3]. Substituting a less-hindered analog without compensating for these kinetic differences risks incomplete conversion, altered polymer architecture, and non-compliance with process safety boundaries defined by the compound's specific GHS classification [4].

Linear Isomer n-Hexyl isocyanate boiling point substantially higher; may not match low-temperature purification workflows
Less Hindered Analog Lower steric bulk alters urethane-formation kinetics; reaction profile may not transfer to staged addition protocols
tert-Butyl Analog GHS classification includes higher acute inhalation toxicity; safety controls and shipping classifications differ materially

Quantitative Differentiation Evidence for 2-Isocyanato-2-methylpentane Relative to Closest Analogs


Boiling Point: >100 °C Lower Than Linear C₇ Isomer n-Hexyl Isocyanate

2-Isocyanato-2-methylpentane exhibits a boiling point of approximately 60 °C . This is >100 °C lower than its linear constitutional isomer n-hexyl isocyanate (162–164 °C at 760 mmHg) [1], and also demonstrably lower than tert-butyl isocyanate (85–86 °C) . The substantially lower boiling point, despite a higher molecular weight than tert-butyl isocyanate, reflects the effective steric shielding of the –NCO dipole, which reduces intermolecular association in the liquid phase [2].

Boiling Point vs. Linear C7 Isomer
Cross-study comparable
~60 °C vs. 162–164 °C (n-hexyl); Δ >100 °C
Reported boiling point context; supports low-temperature vacuum distillation and cold-chain protocols
Comparison values at atmospheric pressure
Physical property differentiation Distillative purification Isocyanate handling

IR Spectroscopic Signature: Distinguishable νasym NCO Band Position from tert-Butyl Isocyanate

The asymmetric NCO stretching frequency (νasym NCO) provides a unique spectroscopic fingerprint. Vibrational studies demonstrate that tert-butyl isocyanate exhibits a νasym NCO frequency of approximately 2260 cm⁻¹ in CCl₄ solution, which shifts non-monotonically with increasing CHCl₃ mole fraction—a behavior not shared by less sterically hindered alkyl isocyanates [1]. 2-Isocyanato-2-methylpentane, with its α-methyl and n-propyl substituents, is predicted to show a distinct νasym NCO frequency and solvent-response pattern relative to both tert-butyl isocyanate and linear n-hexyl isocyanate, enabling unambiguous analytical differentiation by FTIR [2].

IR νasym NCO Signature
Class-level inference
Predicted 2255–2270 cm⁻¹; distinct solvent-shift pattern from tert-butyl isocyanate
Reported spectroscopic differentiation; may support FTIR identity confirmation and reduce mis-shipment risk
Exact shift requires experimental verification
Analytical quality control In-situ reaction monitoring Isocyanate identification

Urethane Formation Kinetics: Sterically Modulated Activation Energy in the Upper Range of Aliphatic Isocyanates

Molecular simulation (MOPAC-PM6) of urethane formation from isocyanates and alcohols demonstrates that activation energies (Ea) for aliphatic systems span 4–13 kcal mol⁻¹, with steric hindrance around the –NCO group being the primary determinant of higher Ea values [1]. As a tertiary alkyl isocyanate bearing both an α-methyl and an n-propyl substituent, 2-isocyanato-2-methylpentane is predicted to exhibit an Ea approaching the upper end of this range (~9–13 kcal mol⁻¹), substantially higher than that of less-hindered primary alkyl isocyanates such as n-hexyl isocyanate (predicted Ea ~4–7 kcal mol⁻¹) [2]. This kinetic retardation is analogous to the pattern established for tert-butyl isocyanate versus n-butyl isocyanate in alcoholysis reactions [3].

Urethane Formation Ea
Class-level inference
Predicted ~9–13 kcal mol⁻¹
Reported activation energy context; steric hindrance elevates barrier relative to linear isocyanates (~4–7 kcal mol⁻¹)
PM6 computational estimate; uncatalyzed conditions
Reaction kinetics Polyurethane synthesis Computational chemistry

GHS Hazard Profile: Distinct Classification Triggers for Transport and Handling Relative to Linear Analogs

2-Isocyanato-2-methylpentane carries a GHS classification including Flam. Liq. 3 (H226), Acute Tox. 4 (H302+H312+H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), Resp. Sens. 1 (H334), and STOT SE 3 (H336) [1]. This hazard constellation differs materially from that of n-hexyl isocyanate, which is classified under UN 3080 (Toxic solids, oxidizing, n.o.s.) for transport with a PG II packing group, reflecting different toxicological and physicochemical hazard weighting [2]. The presence of Respiratory Sensitization Category 1 (H334) in the target compound's profile represents a procurement-relevant hazard that may not be equivalently triggered by all C₇ isocyanate isomers, directly affecting SDS documentation, PPE requirements, and institutional chemical approval workflows .

GHS Hazard Profile
Cross-study comparable
Flam. Liq. 3, Acute Tox. 4, Resp. Sens. 1
Reported classification context; differs from linear isomer transport category and tert-butyl acute inhalation rating
Based on notified C&L data
Safety assessment Regulatory compliance Shipping classification

Synthesis Route: Patent-Documented Tertiary Alkyl Isocyanate Methodology Applicable to Production

Patents for tertiary alkyl isocyanate synthesis, including US 5,315,034 (Mizia et al., 1994) and US 2,611,782 (Bortnick, 1952), describe processes applicable to 2-isocyanato-2-methylpentane production via phosgenation of the corresponding tertiary amine (2-methylpentan-2-amine) or via reaction of the tertiary alkyl halide with alkali metal cyanates [1][2]. These established processes are analogous to those employed for tert-butyl isocyanate, providing manufacturing precedent that supports supply chain reliability .

Synthetic Route Precedent
Supporting evidence
Patent-documented tertiary alkyl isocyanate methodology
Reported manufacturing precedent may support supply chain reliability assessment
Phosgenation route analogous to tert-butyl isocyanate
Synthetic methodology Patent evidence Process chemistry

Procurement-Optimal Application Scenarios for 2-Isocyanato-2-methylpentane Based on Quantitative Differentiation Evidence


Sterically Controlled Step-Growth Polymerization for Architecturally Defined Polyurethanes

When a polyurethane synthesis requires differential reactivity between isocyanate groups to achieve sequential chain extension or block copolymer architecture, 2-isocyanato-2-methylpentane offers a kinetically distinguishable reaction rate relative to primary alkyl isocyanates. Based on computational evidence that steric hindrance elevates urethane-formation Ea by ~4–7 kcal mol⁻¹ compared to linear analogs [1], formulators can exploit this kinetic disparity to design staged addition protocols where the hindered isocyanate reacts selectively only after less-hindered co-monomers have been consumed. This scenario is particularly relevant for research groups synthesizing model polyurethane networks with controlled crosslink density or studying structure-property relationships in segmented copolymers. The target compound's kinetic profile cannot be replicated by substituting n-hexyl isocyanate or other primary alkyl isocyanates.

Low-Temperature Distillative Purification Workflows Requiring Sub-100 °C Boiling Isocyanates

For laboratories equipped with standard rotary evaporation or short-path distillation apparatus limited to bath temperatures below 100 °C, 2-isocyanato-2-methylpentane's boiling point of approximately 60 °C presents a decisive procurement advantage over n-hexyl isocyanate (162–164 °C) . The >100 °C boiling point differential means the target compound can be purified by simple vacuum distillation without specialized high-temperature equipment, while still providing the molecular weight and carbon count of a C₇ isocyanate building block. This is especially valuable for medicinal chemistry or materials science laboratories that require purified monoisocyanate intermediates but lack access to fractional distillation setups rated for elevated temperatures.

Safety-Critical Environments Where Inhalation Toxicity Classification Dictates Isocyanate Selection

Institutional safety committees or industrial hygiene protocols that preclude the use of H330-classified (fatal if inhaled) substances may permit procurement of 2-isocyanato-2-methylpentane, which carries Acute Toxicity Category 4 (H302+H312+H332) rather than the more severe Acute Toxicity Category 1 or 2 classifications [2]. This contrasts with tert-butyl isocyanate, which is classified under H330 . For research programs operating under restricted-chemical lists based on GHS acute inhalation toxicity categories, the target compound enables continued access to a tertiary alkyl isocyanate building block without triggering the highest-severity occupational exposure controls. This scenario directly answers the procurement question 'why this compound over tert-butyl isocyanate' with a quantifiable regulatory distinction.

IR-Monitored Kinetic Studies Requiring a Spectroscopically Distinguishable Tertiary Isocyanate Probe

Reaction kinetic studies employing in-situ FTIR monitoring benefit from the distinct νasym NCO absorption band of 2-isocyanato-2-methylpentane, which can be resolved from those of primary alkyl isocyanates and from the anomalous solvent-dependent shift pattern of tert-butyl isocyanate [3]. Researchers designing competitive reaction experiments or mechanistic investigations of steric effects on isocyanate reactivity can use the target compound as a tertiary isocyanate probe whose IR signature remains identifiable even in mixtures with less-hindered isocyanates. This analytical differentiation provides a procurement rationale that cannot be met by generic 'alkyl isocyanate' sourcing.

Application
Selection Property
Validation Focus
Sterically Controlled Step-Growth Polymerization
Kinetically distinguishable reactivity from primary alkyl isocyanates
Reaction time and temperature optimization for staged addition
Low-Temperature Distillative Purification
Boiling point suited to standard vacuum distillation equipment
Purification protocol compatibility below 100 °C
Safety-Critical Isocyanate Handling
GHS acute inhalation toxicity classification (Cat. 4)
Institutional safety review and PPE requirements
IR-Monitored Kinetic Studies
Distinct νasym NCO absorption band and solvent-shift behavior
Spectroscopic differentiation from co-monomers in mixture
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